dideuterio(113C)methanone
Overview
Description
Labelled Formaldehyde, used in various organic synthesis and reactions. It is used in the textile industry in the area of crosslinking molecules to vary the properties of fabrics. In the food industry it is used to reinforce and improve packaging of meats and produce. It can help improve the water resistance of biodegradable collagen films.
Scientific Research Applications
1. Synthesis and Reactivity in Organic Chemistry
Dideuterio(113C)methanone and similar compounds have been extensively studied in the field of organic chemistry for their reactivity and utility in synthesis. For example, the selective synthesis of α,α-dideuterio alcohols from carboxylic acids using SmI2 and D2O as a deuterium source under single electron transfer conditions has been reported (Szostak, Spain, & Procter, 2014). This method provides an efficient route for incorporating deuterium into organic molecules, which is valuable in various chemical synthesis applications.
2. Method Development in Organic Synthesis
Research has been conducted to develop methods for the synthesis of α,α-dideuterio alcohols using different sources and techniques. For instance, a study on the reductive deuteration of aromatic esters for synthesizing α,α-dideuterio benzyl alcohols using benign D2O and a mild single-electron donor SmI2 was carried out, offering insights into new synthesis pathways for deuterium-labeled compounds (Ma et al., 2020).
3. Advanced Analytical Techniques
In the realm of analytical chemistry, deuterated compounds such as this compound are used as internal standards or tracers in mass spectrometry and nuclear magnetic resonance (NMR) studies. This allows for more accurate and precise measurements in various analytical applications.
4. Exploration in Physical Chemistry
Research in physical chemistry has explored the interactions and properties of deuterated compounds. Studies like the mechanistic study of syn- and anti-elimination from diastereoisomeric halogenosulphonylethanes, including 1,2-dideuterio derivatives, have contributed to a deeper understanding of chemical reactions and molecular dynamics (Fiandanese et al., 1976).
Mechanism of Action
Target of Action
Dideuterio(113C)methanone is a derivative of methanone with two deuterium atoms. It primarily functions as an isotopically labeled version of formaldehyde. Its primary targets are the µ-opioid receptor (MOR), κ- and σ-opioid receptors within the central and peripheral nervous systems . These receptors play a crucial role in pain transmission .
Mode of Action
As a full MOR agonist, this compound mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an agonist of κ- and σ-opioid receptors . By inhibiting the N-methyl-D-aspartate (NMDA) receptor, it dampens a major excitatory pain pathway within the central nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are similar to those of methanone. It is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), which is a universal methyl donor in numerous cellular methylation reactions . It also plays a crucial role in protein synthesis as the initiator amino acid .
Pharmacokinetics
This makes it a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms .
Result of Action
The pharmacological actions of this compound result in analgesia, suppression of opioid withdrawal symptoms, sedation, miosis, sweating, hypotension, bradycardia, nausea and vomiting (via binding within the chemoreceptor trigger zone), and constipation . At higher doses, its use can result in respiratory depression, overdose, and death .
Properties
IUPAC Name |
dideuterio(113C)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1+1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-WGVGGRBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.031 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63101-50-8 | |
Record name | 63101-50-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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